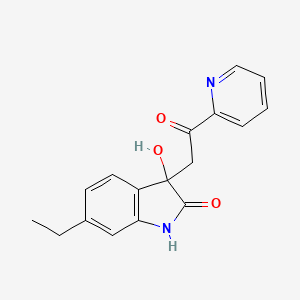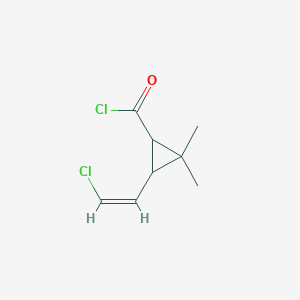
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) is an organic compound characterized by its unique cyclopropane ring structure and the presence of a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) typically involves the reaction of cyclopropanecarbonyl chloride with 3-(2-chloroethenyl)-2,2-dimethylcyclopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and phosphorus trichloride, which facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve the desired quality.
化学反应分析
Types of Reactions: Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the double bond in the 2-chloroethenyl group allows for addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can lead to the formation of halogenated compounds.
科学研究应用
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) exerts its effects involves the interaction of its reactive groups with target molecules. The carbonyl chloride group can form covalent bonds with nucleophiles, while the double bond in the 2-chloroethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
相似化合物的比较
Cyclopropanecarbonyl chloride: Lacks the 2-chloroethenyl group, making it less reactive in certain types of reactions.
3-(2-chloroethenyl)-2,2-dimethylcyclopropane: Does not contain the carbonyl chloride group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) is unique due to the combination of its reactive carbonyl chloride group and the presence of a double bond in the 2-chloroethenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
属性
分子式 |
C8H10Cl2O |
|---|---|
分子量 |
193.07 g/mol |
IUPAC 名称 |
3-[(Z)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3/b4-3- |
InChI 键 |
CCUFFWLWKKMZKO-ARJAWSKDSA-N |
手性 SMILES |
CC1(C(C1C(=O)Cl)/C=C\Cl)C |
规范 SMILES |
CC1(C(C1C(=O)Cl)C=CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
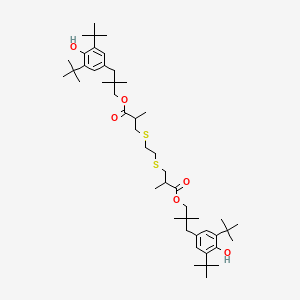
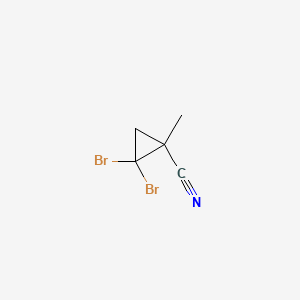
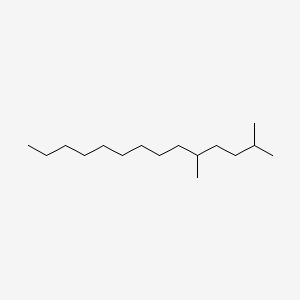
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
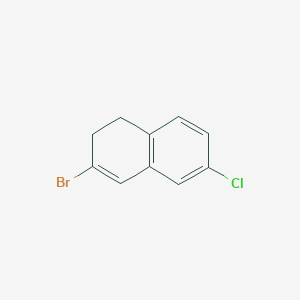
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
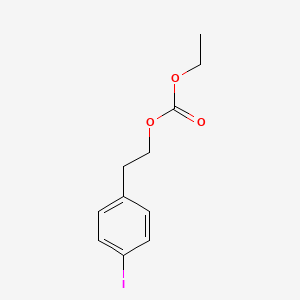
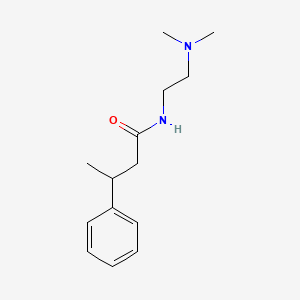
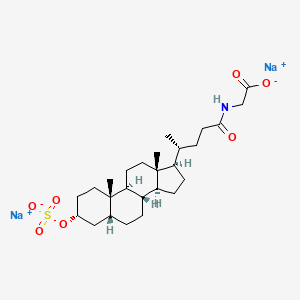
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)

